

Solubility profile of 5-Phenethylisoxazol-4-amine in different solvents.

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Compound of Interest					
Compound Name:	5-Phenethylisoxazol-4-amine				
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An In-Depth Technical Guide to the Solubility Profile of **5-Phenethylisoxazol-4-amine**

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding and determining the solubility profile of **5-Phenethylisoxazol-4-amine**. As of the compilation of this document, specific quantitative solubility data for **5-Phenethylisoxazol-4-amine** is not extensively available in public literature. Therefore, this guide presents a comprehensive, standardized experimental protocol for determining its solubility in various solvents. Additionally, it offers a general overview of the expected solubility characteristics based on the physicochemical properties of the isoxazole functional group.

General Solubility Profile of Isoxazole Derivatives

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The core structure of **5-Phenethylisoxazol-4-amine** contains an isoxazole ring. Isoxazole is a heterocyclic compound known for its polar nature due to the presence of nitrogen and oxygen atoms in its five-membered ring structure. [1]

General solubility characteristics of isoxazole derivatives are as follows:



- Polar Solvents: Isoxazole and its derivatives are generally more soluble in polar solvents such as water, methanol, and ethanol.[1] The presence of polar functional groups facilitates hydrogen bonding, which enhances solubility in these solvents.[1]
- Non-Polar Solvents: Conversely, their solubility in non-polar solvents like hexane or benzene is expected to be relatively low due to the lack of strong intermolecular interactions.[1]
- Temperature: As with many organic compounds, the solubility of isoxazole derivatives typically increases with a rise in temperature.[1]

While the phenethyl group in **5-Phenethylisoxazol-4-amine** introduces a non-polar characteristic, the amine and isoxazole moieties contribute to its polarity. Therefore, its solubility is likely to be a balance between these structural features, and empirical testing is essential for definitive characterization.[2]

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This method is considered the gold standard and involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is achieved.[3][4]

Materials and Equipment

- 5-Phenethylisoxazol-4-amine (solid form)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)
- Orbital shaker with temperature control
- Analytical balance
- Glass vials or flasks with screw caps
- Centrifuge



- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- · Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of 5-Phenethylisoxazol-4-amine to a glass vial or flask. An
 excess is necessary to ensure that a saturated solution is formed, which can be visually
 confirmed by the presence of undissolved solid material after equilibration.[3][5]
 - Add a precise volume of the selected solvent to the vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[5]
 - Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments, ensuring the concentration of the dissolved compound does not significantly change between later time points.[5]
 - After the agitation period, allow the samples to rest for a period to let the undissolved solids settle.
- Sample Processing:
 - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
 - \circ To separate the dissolved compound from any remaining solid, either centrifuge the samples at high speed or filter the supernatant through a syringe filter (e.g., 0.22 μ m).[4] This step is critical to avoid artificially high solubility measurements.



• If necessary, dilute the clear filtrate or supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

Analysis:

- Quantify the concentration of 5-Phenethylisoxazol-4-amine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[4]
- Prepare a calibration curve using standard solutions of known concentrations of 5-Phenethylisoxazol-4-amine to accurately determine the concentration of the experimental samples.

Data Analysis and Calculation

The solubility is calculated from the mean of the determined concentrations, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, µg/mL, or moles/L (Molarity).[6][7][8]

Data Presentation

The quantitative solubility data for **5-Phenethylisoxazol-4-amine** should be organized in a clear and structured format to allow for easy comparison.

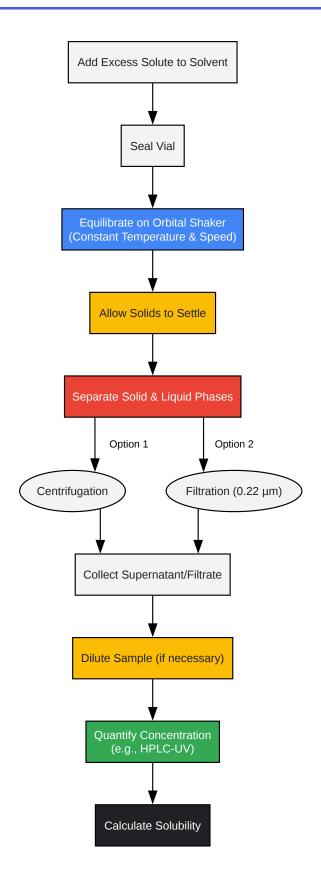


Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method of Analysis
Water	25	HPLC-UV		
Water	37	HPLC-UV	_	
PBS (pH 7.4)	25	HPLC-UV	_	
PBS (pH 7.4)	37	HPLC-UV	_	
Ethanol	25	HPLC-UV	_	
Methanol	25	HPLC-UV	_	
Acetonitrile	25	HPLC-UV	_	
DMSO	25	HPLC-UV	_	

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.





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Shake-Flask Method Workflow



Conclusion

This guide provides a robust framework for determining the solubility profile of 5-

Phenethylisoxazol-4-amine. While specific data for this compound is not readily available, the general characteristics of isoxazole derivatives suggest higher solubility in polar solvents. The detailed shake-flask experimental protocol and data presentation format outlined herein offer a standardized approach for researchers to generate reliable and comparable solubility data, which is fundamental for advancing drug discovery and development efforts.

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